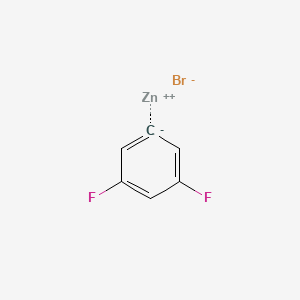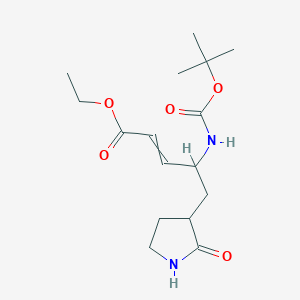
3-(3-Bromo-5-chlorophenoxy)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-chlorophenoxy)oxetane: is a chemical compound that features an oxetane ring substituted with a 3-bromo-5-chlorophenoxy group Oxetanes are four-membered cyclic ethers containing one oxygen atom, and they are known for their strained ring structure, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-5-chlorophenoxy)oxetane typically involves the reaction of 3-bromo-5-chlorophenol with an oxetane precursor. One common method is the Williamson ether synthesis, where 3-bromo-5-chlorophenol reacts with an oxetane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 3-(3-Bromo-5-chlorophenoxy)oxetane can undergo nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Major Products Formed:
- Substituted phenoxy derivatives.
- Oxidized quinone derivatives.
- Reduced oxetane derivatives.
Scientific Research Applications
Chemistry: 3-(3-Bromo-5-chlorophenoxy)oxetane is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules and the exploration of new synthetic pathways .
Biology: In biological research, oxetane-containing compounds are studied for their potential as enzyme inhibitors and bioactive molecules. The strained ring structure of oxetanes can interact with biological targets in unique ways, leading to potential therapeutic applications .
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are investigating its use in designing new drugs with improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its reactivity allows for the modification of polymer properties, making it useful in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with enzymes, receptors, or other biological molecules. The bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
3-Bromooxetane: Similar in structure but lacks the chlorophenoxy group, resulting in different reactivity and applications.
3-(3-Bromo-5-methoxyphenyl)oxetane:
3,3-Bis(azidomethyl)oxetane: Features azidomethyl groups, making it more suitable for energetic materials and propellant applications.
Uniqueness: 3-(3-Bromo-5-chlorophenoxy)oxetane stands out due to the presence of both bromine and chlorine atoms in the phenoxy group, which enhances its reactivity and potential for diverse applications. The combination of the oxetane ring and halogenated phenoxy group provides a unique platform for exploring new chemical reactions and developing innovative materials .
Properties
Molecular Formula |
C9H8BrClO2 |
|---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenoxy)oxetane |
InChI |
InChI=1S/C9H8BrClO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5H2 |
InChI Key |
DHMQNQOZMFNQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


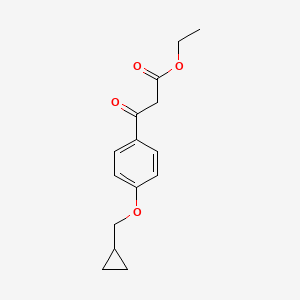
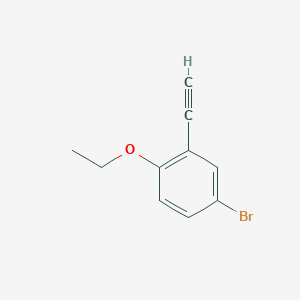
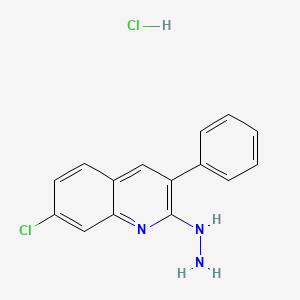
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)

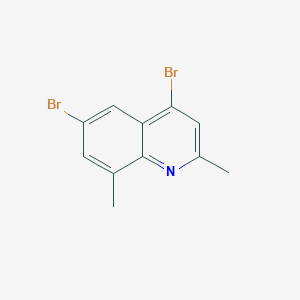
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
